

SNAP-7941 selectivity profile against other receptors

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Compound of Interest

Compound Name: **SNAP-7941**

Cat. No.: **B1681885**

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Technical Support Center: SNAP-7941

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MCHR1 antagonist, **SNAP-7941**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **SNAP-7941**?

SNAP-7941 is a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the brain. It exhibits high affinity for this receptor.

Q2: What is the known selectivity profile of **SNAP-7941**?

SNAP-7941 is highly selective for MCHR1. While a comprehensive public screening panel with quantitative data against a wide array of receptors is not readily available, existing literature indicates a favorable selectivity profile.

Binding Affinity for Primary Target

Receptor	Species	Assay Type	Ligand	Ki (nM)
MCHR1	Rat	Radioligand Binding	[³ H]SNAP-7941	2

Off-Target Selectivity Profile

Based on available data, **SNAP-7941** shows significantly lower affinity for other receptors.

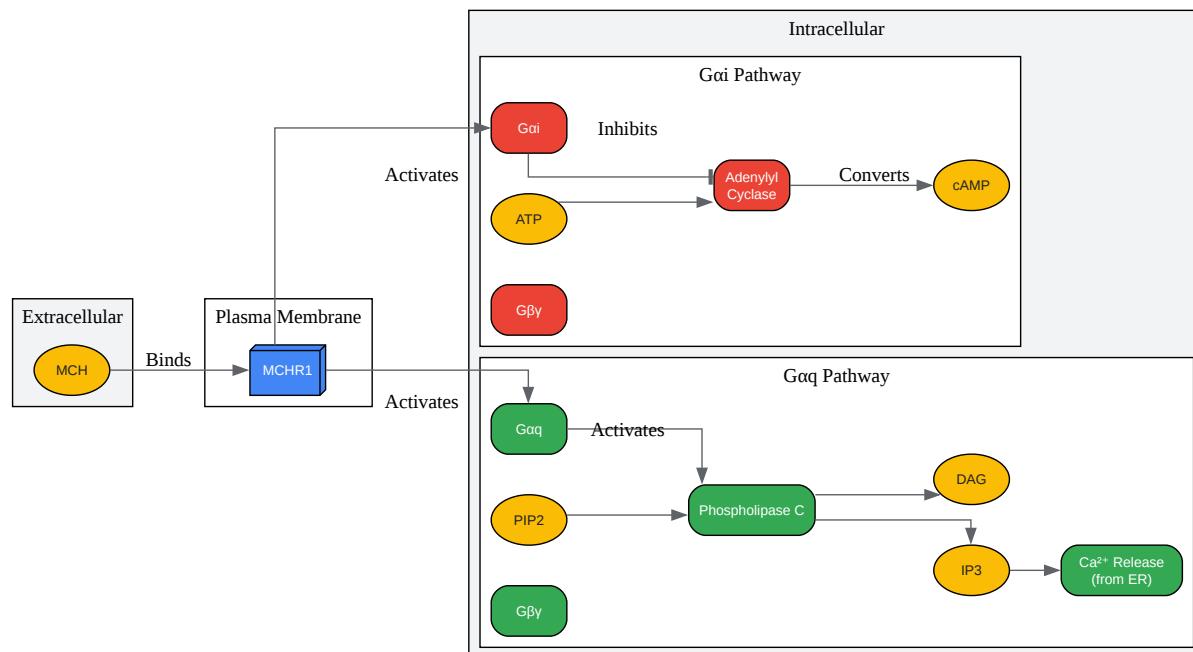
Receptor/Target Class	Finding	Reference
Various molecular targets	>100-fold lower affinity compared to MCHR1	[1]
MCHR2	A derivative, [¹⁸ F]FE@SNAP, has a Ki of >1000 nM, suggesting the SNAP-7941 scaffold is selective over MCHR2.	[2]
Adrenergic Beta-3 Receptor	Described as a low-affinity ligand.	

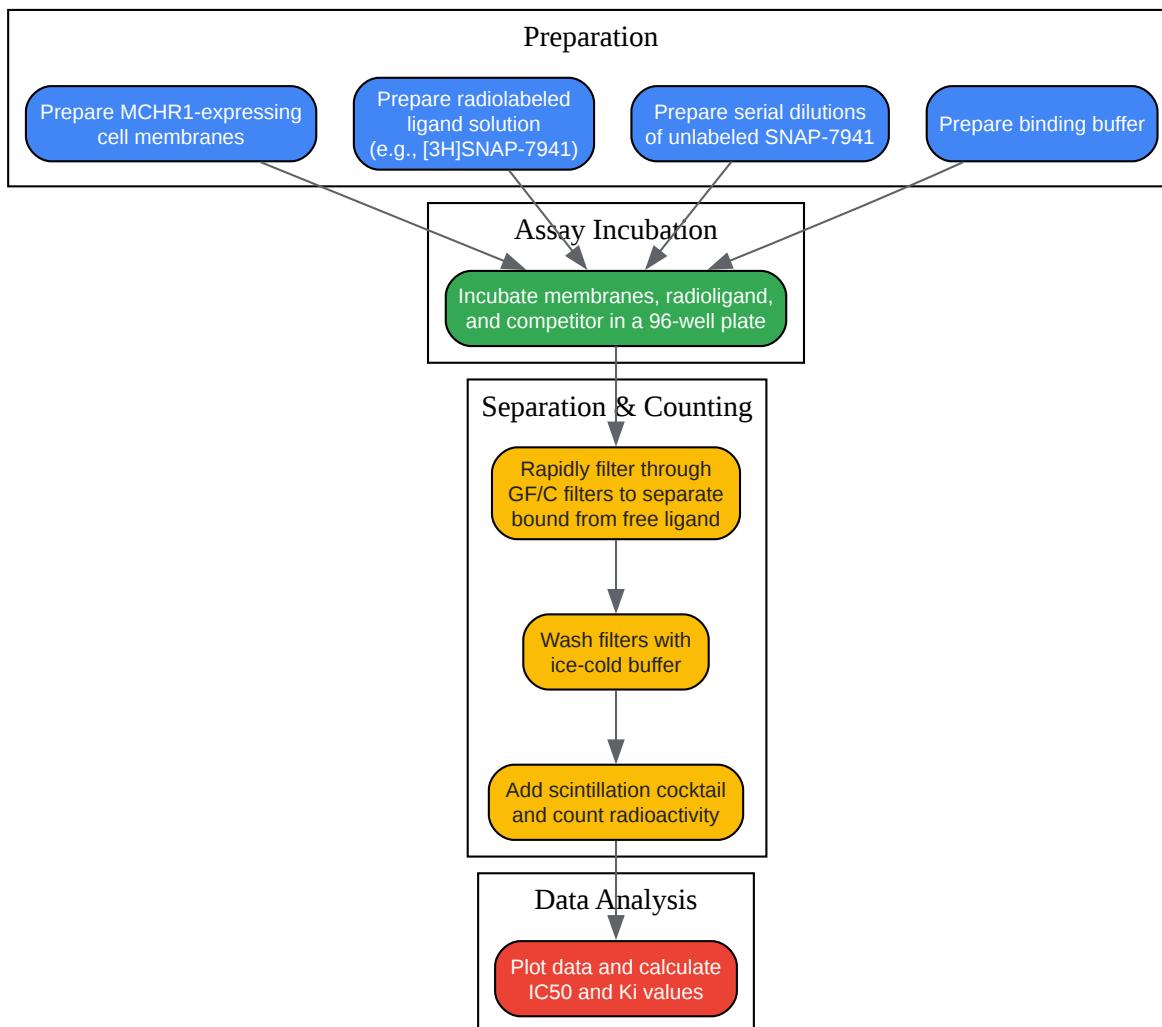
Q3: What are the downstream signaling pathways of MCHR1 activation?

MCHR1 is known to couple to multiple G protein subtypes, primarily G_{αi} and G_{αq}.

- G_{αi} coupling: Activation of the G_{αi} pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- G_{αq} coupling: Activation of the G_{αq} pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca²⁺]).

Below is a diagram illustrating the MCHR1 signaling pathways.





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References

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